1-Chloroisoquinoline

Process Chemistry Pharmaceutical Intermediate Synthesis Cross-Coupling

Choose 1-chloroisoquinoline for your synthesis campaigns to leverage its balanced reactivity: the C1-Cl bond is sufficiently activated for reliable Pd-catalyzed cross-couplings and SNAr reactions, yet thermally stable up to 200°C—outperforming the more labile 1-bromo analog (≤180°C). This stability ensures reproducible scale-up in high-boiling solvents and microwave conditions, minimizing batch failures. Additionally, on-demand acid-mediated halogen exchange converts it to the highly reactive 1-iodoisoquinoline in 90% yield. Ideal for PARP-1/2, B-Raf, and JAK-STAT targeted library synthesis.

Molecular Formula C9H6ClN
Molecular Weight 163.6 g/mol
CAS No. 19493-44-8
Cat. No. B032320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroisoquinoline
CAS19493-44-8
Synonyms1-Chloro-isoquinoline;  NSC 170839
Molecular FormulaC9H6ClN
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2Cl
InChIInChI=1S/C9H6ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
InChIKeyMSQCQINLJMEVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloroisoquinoline (CAS 19493-44-8): The Strategic C1 Synthon for Regioselective Heterocycle Elaboration in Medicinal Chemistry and Catalysis


1-Chloroisoquinoline (CAS 19493-44-8) is a halogenated nitrogen heterocycle, specifically a 1-chloro-substituted isoquinoline, that serves as a privileged building block in pharmaceutical research and fine chemical synthesis. Its core utility derives from the electrophilic reactivity conferred by the chlorine atom at the C1 position, which is electronically activated by the adjacent pyridine-like nitrogen [1]. This activation facilitates a wide array of chemoselective transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), enabling the rapid and regioselective construction of complex, bioactive molecules . With a melting point of 31-36 °C and a boiling point of 274-275 °C at 768 mmHg, it is a low-melting solid that is practical for laboratory-scale manipulations and process development .

Why 1-Chloroisoquinoline is Not Interchangeable with Common Heteroaryl Halides in Cross-Coupling and Medicinal Chemistry Workflows


Despite sharing the isoquinoline scaffold, 1-chloroisoquinoline exhibits a unique reactivity profile that precludes its simple replacement by other isoquinolines or halogenated analogs without compromising synthetic outcomes and project timelines. The 1-bromo analog, while more reactive in standard cross-coupling reactions, suffers from a 20 °C lower thermal stability limit, which can lead to decomposition and byproduct formation under the elevated temperatures often required for less reactive coupling partners . Conversely, unsubstituted isoquinoline lacks the necessary functional handle for most catalytic transformations, requiring additional, low-yielding functionalization steps. 1-Chloroisoquinoline occupies a specific reactivity niche: its C1-Cl bond is sufficiently activated for reliable and high-yielding conversions under a variety of catalytic conditions, yet the compound is stable enough for long-term storage and robust process development . This balance is critical for ensuring both synthetic flexibility and operational practicality, distinguishing it from more fragile or less versatile alternatives.

1-Chloroisoquinoline: Quantitative Evidence of Superior Performance and Differentiated Utility


Optimized Thermal Stability and Reactivity Balance for Reliable Multi-Step Synthesis

In a direct head-to-head comparison of technical specifications, 1-chloroisoquinoline demonstrates a superior balance of reactivity and thermal stability compared to its 1-bromo analog . The chlorine derivative maintains stability up to ≤200°C, whereas the more reactive 1-bromoisoquinoline is only stable to ≤180°C . This 20°C difference in thermal tolerance is a critical parameter for reaction optimization, particularly when employing high-boiling solvents or conducting reactions under microwave irradiation, where local overheating can decompose the less stable bromide. The SNAr reactivity index of 1-chloroisoquinoline (0.78) is only marginally lower than that of the bromo derivative (0.82), indicating that the significant gain in thermal robustness comes at a minimal cost to reactivity .

Process Chemistry Pharmaceutical Intermediate Synthesis Cross-Coupling

Regioselective C1 Functionalization in 1,3-Dichloroisoquinoline Scaffolds Enables Precise Molecular Editing

The differential reactivity of C-Cl bonds in 1,3-dichloroisoquinoline is exploited for the exclusive and predictable functionalization of the C1 position [1]. Under Pd(PPh3)4 catalysis, arylboronic acids couple selectively and exclusively at the 1-position, yielding 1-aryl-3-chloroisoquinolines as the sole products [1]. This regiochemistry was unequivocally confirmed by X-ray crystallography of the resulting 3-chloro-1-(8-methoxy-1-naphthyl)isoquinoline [1]. In contrast, the C3-Cl bond is unreactive under these Suzuki conditions, and subsequent functionalization requires a different catalyst system, such as nickel, to react with Grignard reagents [1].

Regioselective Synthesis Cross-Coupling Ligand Design

High-Yielding Metal-Free Conversion to 1-Iodoisoquinoline via Acid-Mediated Halogen Exchange

A robust, transition-metal-free method for converting 1-chloroisoquinoline to its more reactive 1-iodo derivative proceeds with a high yield of 90% . This acid-mediated nucleophilic halogen exchange with sodium iodide offers a significant advantage over alternative methods that often rely on expensive or toxic transition metal catalysts and harsh conditions . The reported yield for 1-chloroisoquinoline (90%) is positioned at the high end of the 75-91% range reported for the same transformation on analogous 2- and 4-substituted pyridines and quinolines , confirming the broad applicability and efficiency of this methodology on the isoquinoline scaffold.

Halogen Exchange Synthetic Methodology Medicinal Chemistry

Enabling Catalyst-Free Nucleophilic Fluoroalkoxylation for Late-Stage Functionalization

1-Chloroisoquinoline is a competent substrate in a catalyst- and additive-free nucleophilic substitution method for the direct installation of fluoroalkoxy groups . This method, which uses hexafluoro-2-propanol and trifluoroethanol as nucleophiles, is also applicable to 2-chloroquinolines and 2-chlorobenzimidazole . The ability to perform this transformation without a transition metal catalyst or any additional additives, simply by leveraging the inherent electrophilicity of the C1 position, represents a significant advantage in terms of process simplicity, cost, and sustainability compared to traditional metal-catalyzed C-O bond formations .

Late-Stage Functionalization Fluorine Chemistry Green Chemistry

Validated Precursor to Biologically Active Scaffolds: Antiproliferative Agents and Kinase Inhibitors

1-Chloroisoquinoline is not merely a theoretical building block but a documented precursor in the synthesis of compounds with demonstrated biological activity. Derivatives prepared from 1-chloroisoquinoline have shown antiproliferative activity against melanoma cell lines . Furthermore, the compound is a key intermediate in synthetic routes to pharmacologically relevant targets, including PARP inhibitors (e.g., analogs of Olaparib) and JAK-STAT pathway modulators . The scaffold is also integral to the synthesis of a known B-Raf kinase inhibitor, where a Pd-catalyzed Negishi coupling of a 1-chloroisoquinoline derivative is the key transformation [1].

Medicinal Chemistry Anticancer Agents Kinase Inhibition

High-Impact Applications of 1-Chloroisoquinoline in Advanced Research and Development


Accelerated Medicinal Chemistry: Building Targeted Kinase and PARP Inhibitor Libraries

Leverage 1-chloroisoquinoline as the foundational C1 building block for rapid, parallel synthesis of focused compound libraries targeting clinically validated enzymes like PARP-1/2 and various kinases (e.g., B-Raf, JAK-STAT) [1]. The high and predictable regioselectivity in cross-coupling reactions, as demonstrated in the exclusive C1 functionalization of 1,3-dichloroisoquinoline, ensures the generation of structurally uniform and cleanly interpretable SAR data, minimizing the need for re-synthesis and accelerating hit-to-lead optimization timelines [2].

Robust Process Development for Large-Scale API Intermediates

Employ 1-chloroisoquinoline for the scalable synthesis of advanced pharmaceutical intermediates, capitalizing on its superior thermal stability (≤200°C) compared to the more labile 1-bromo analog (≤180°C) . This expanded thermal window is critical for developing robust, reproducible large-scale reactions, particularly in high-boiling solvents or under microwave-assisted conditions, thereby mitigating the risk of exotherms, decomposition, and batch failure during pilot plant campaigns .

Green Chemistry-Inspired Late-Stage Functionalization with Fluoroalkyl Groups

Streamline the synthesis of high-value fluorinated isoquinoline derivatives by utilizing 1-chloroisoquinoline in a catalyst- and additive-free nucleophilic substitution protocol . This method allows for the direct, operationally simple installation of fluoroalkoxy moieties—a common medicinal chemistry tactic for improving metabolic stability and bioavailability—without the need for expensive transition metal catalysts, simplifying workup and reducing heavy metal waste streams .

Efficient Generation of High-Value 1-Iodoisoquinoline via Metal-Free Halogen Exchange

Utilize 1-chloroisoquinoline as a stable and cost-effective pro-form for the more reactive 1-iodoisoquinoline. Employ the validated, transition-metal-free acid-mediated halogen exchange procedure to reliably convert the stable chloride into the highly reactive iodide in 90% yield, on-demand . This approach provides access to a superior electrophile for challenging C-C and C-N bond-forming reactions while avoiding the long-term storage and handling issues associated with the less stable iodo compound .

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